molecular formula C26H36N4O8 B1665965 Ametantrone acetate CAS No. 70711-40-9

Ametantrone acetate

Cat. No.: B1665965
CAS No.: 70711-40-9
M. Wt: 532.6 g/mol
InChI Key: IGCAUIJHGNYDKE-UHFFFAOYSA-N
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Description

Ametantrone acetate is a synthetic anthracenedione derivative known for its intense blue color and broad spectrum of antitumor activity. It is structurally related to mitoxantrone but lacks the hydroxyl groups on the ring adjacent to the quinone moiety. This compound has been studied for its potential use in cancer therapy due to its ability to bind DNA through intercalation, stabilizing the intercalation with its basic aminoalkyl side-chain .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: Ametantrone acetate is synthesized through a multi-step process involving the reaction of anthracene derivatives with aminoalkyl side chains. The specific synthetic routes and reaction conditions are proprietary and often involve high-performance liquid chromatography for purification .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The compound is typically provided as a sterile dark blue solution for injection in ampules containing the diacetate salt .

Chemical Reactions Analysis

Types of Reactions: Ametantrone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed:

Mechanism of Action

Ametantrone acetate exerts its effects primarily through strong DNA binding via intercalation. This binding disrupts DNA synthesis and repair, leading to cytotoxic effects in tumor cells. The compound also induces interstrand DNA cross-links, further inhibiting cellular proliferation. The molecular targets include DNA and topoisomerase II, an enzyme critical for DNA replication and repair .

Comparison with Similar Compounds

    Mitoxantrone: Shares a similar structure but includes hydroxyl groups on the quinone moiety. It also binds DNA through intercalation and inhibits topoisomerase II.

    Doxorubicin: An anthracycline antibiotic with a similar mechanism of action but different structural features.

    Daunorubicin: Another anthracycline with comparable DNA intercalation properties

Uniqueness: Ametantrone acetate is unique due to its specific aminoalkyl side chains and lack of hydroxyl groups, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. Its intense blue color and broad antitumor activity make it a valuable compound for research and therapeutic applications .

Properties

CAS No.

70711-40-9

Molecular Formula

C26H36N4O8

Molecular Weight

532.6 g/mol

IUPAC Name

acetic acid;1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione

InChI

InChI=1S/C22H28N4O4.2C2H4O2/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30;2*1-2(3)4/h1-6,23-28H,7-14H2;2*1H3,(H,3,4)

InChI Key

IGCAUIJHGNYDKE-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

64862-96-0 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione diacetate
ametantrone
ametantrone diacetate
ametantrone ion (1-)
HAQ
NSC 196473
NSC 287513
NSC-196473
NSC-287513

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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